molecular formula C11H14O2S B14477276 2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol CAS No. 67910-51-4

2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol

Cat. No.: B14477276
CAS No.: 67910-51-4
M. Wt: 210.29 g/mol
InChI Key: PWWDYMQDFSMGQY-UHFFFAOYSA-N
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Description

2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol is a phenolic derivative characterized by a hydroxyl-substituted benzene ring (phenol) with a thioether-linked oxolane (tetrahydrofuran) substituent at the ortho position. Its molecular formula is C₁₁H₁₄O₂S, with a molecular weight of 210.07 g/mol. The compound features a sulfur atom bridging the phenol ring and a (tetrahydrofuran-2-yl)methyl group, introducing both lipophilic (oxolane ring) and polar (sulfanyl and hydroxyl) moieties.

Properties

CAS No.

67910-51-4

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

2-(oxolan-2-ylmethylsulfanyl)phenol

InChI

InChI=1S/C11H14O2S/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-2,5-6,9,12H,3-4,7-8H2

InChI Key

PWWDYMQDFSMGQY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CSC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol typically involves the reaction of 2-mercaptophenol with oxolan-2-ylmethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the sulfanyl group of 2-mercaptophenol attacks the electrophilic carbon of the oxolan-2-ylmethyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol, enabling comparisons of substituent effects, physicochemical properties, and biological activities:

o-Phenylphenol ([1,1'-Biphenyl]-2-ol)

  • Structure : Biphenyl core with a hydroxyl group at the ortho position.
  • Molecular Weight : 170.21 g/mol .
  • Key Differences :
    • Lacks sulfur and oxolane substituents.
    • Higher hydrophobicity due to the biphenyl structure.
  • Applications : Widely used as a fungicide and disinfectant due to its antimicrobial properties .
  • Comparison: Unlike this compound, o-phenylphenol’s rigid biphenyl structure reduces solubility in polar solvents.

Benzimidazole Sulfanyl Derivatives

  • Structure : Sulfanyl group linked to a benzimidazole heterocycle (e.g., 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N4-(phenylmethylidene)acetohydrazide) .
  • Key Differences: Benzimidazole core replaces the phenol ring. Sulfanyl group is part of a hydrazide moiety.
  • Activities : Demonstrated moderate anti-inflammatory activity in carrageenan-induced rat paw edema models .
  • Comparison : The sulfanyl group in both compounds may enhance interaction with biological targets, but the oxolane substituent in the target compound could improve membrane permeability compared to the benzimidazole’s planar structure.

[2-(Oxolan-2-ylmethoxy)phenyl]methanol

  • Structure: Oxolane-2-ylmethoxy substituent on a phenylmethanol backbone .
  • Key Differences :
    • Ether linkage (O-CH₂-oxolane) instead of thioether (S-CH₂-oxolane).
    • Additional hydroxymethyl group on the benzene ring.
  • Comparison: The thioether in this compound may confer greater metabolic stability than the ether bond, which is prone to enzymatic hydrolysis.

Phenolic Acids (e.g., Danshensu, Salvianolic Acid B)

  • Structure : Hydroxylated cinnamic or benzoic acid derivatives (e.g., danshensu: 3-(3,4-dihydroxyphenyl)lactic acid) .
  • Molecular Weight : ~150–700 g/mol.
  • Activities : Antioxidant, anti-inflammatory, and cardiovascular protective effects .
  • Comparison: While phenolic acids prioritize polar functional groups (carboxylic acids, multiple hydroxyls) for solubility and activity, the target compound’s thioether and oxolane substituents may favor interactions with hydrophobic enzyme pockets or membranes.

Research Implications and Hypotheses

  • Structural Advantages of this compound: The oxolane ring may enhance lipophilicity, improving blood-brain barrier penetration or membrane binding. The thioether linkage offers stability against hydrolysis compared to ethers or esters.
  • The phenol-thioether motif could interact with cysteine residues in enzymes, analogous to disulfide disruptors.

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